2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol
Overview
Description
2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol (BCTNP) is an important organic compound with a wide range of applications in the fields of synthetic organic chemistry and medicinal chemistry. BCTNP is a brominated nitrobenzene derivative that contains a trifluoromethyl group and a pyridinyl group. It has been used as a starting material for the synthesis of a variety of active pharmaceutical ingredients (APIs) and has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- A series of novel compounds related to 2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol were synthesized, showcasing its potential as a precursor in the synthesis of various chemical compounds with possible applications in insecticidal and fungicidal activities (Zhu et al., 2014).
- Spectroscopic, optical, and antimicrobial properties of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, were studied, indicating potential applications in medicinal chemistry (Vural & Kara, 2017).
Applications in Organic Reactions
- The compound has been used in various metalation and functionalization reactions, suggesting its utility in the synthesis of complex organic molecules (Cottet et al., 2004).
Insecticide Intermediates
- Its derivatives have been utilized in the synthesis of important intermediates for insecticides, demonstrating its significance in agricultural chemistry (Niu Wen-bo, 2011).
Reactions and Synthesis Studies
- Studies have been conducted on the reactions involving compounds like 2-bromonitrobenzene, highlighting the chemical reactivity and potential applications of these compounds in various chemical syntheses (Bacon & Pande, 1970).
Metabolic Studies
- Metabolic studies of similar halogenated compounds like 2-bromo-4-chloro-nitrobenzene in rabbits have been reported, which could be relevant for understanding the environmental and health impacts of these chemicals (Bray et al., 1958).
properties
IUPAC Name |
2-bromo-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF3N2O3/c13-7-1-5(2-9(11(7)20)19(21)22)10-8(14)3-6(4-18-10)12(15,16)17/h1-4,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTFJVDVGRDYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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